cyclic ADP-ribose

Calcium Signaling Second Messenger Ryanodine Receptor

Why native cADPR? Unlike synthetic analogs, native cyclic ADP-ribose is the endogenously produced second messenger that selectively activates ryanodine receptors (RyR) with authentic potency, ensuring physiologically relevant calcium-induced calcium release (CICR) kinetics. It is the indispensable benchmark for SAR studies and the only substrate for CD38 activity assays. For experiments demanding genuine endogenous signaling dynamics, native cADPR is irreplaceable.

Molecular Formula C15H21N5O13P2
Molecular Weight 541.30 g/mol
CAS No. 119340-53-3
Cat. No. B040047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclic ADP-ribose
CAS119340-53-3
SynonymsAdenosine Diphosphate Ribose, Cyclic
ADP-Ribose, Cyclic
ADPribose, Cyclic
cADP Ribose
cADP-Ribose
cADPR
Cyclic Adenosine Diphosphate Ribose
Cyclic ADP Ribose
Cyclic ADP-Ribose
Cyclic ADPribose
Molecular FormulaC15H21N5O13P2
Molecular Weight541.30 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O
InChIInChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1
InChIKeyBQOHYSXSASDCEA-KEOHHSTQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Cyclic ADP-Ribose (cADPR, CAS 119340-53-3) as a Calcium-Mobilizing Second Messenger for Research Procurement


Cyclic ADP-ribose (cADPR), CAS 119340-53-3, is a naturally occurring cyclic purine nucleotide synthesized from NAD+ by ADP-ribosyl cyclases [1]. It functions as a potent and universal calcium-mobilizing second messenger, acting as an endogenous agonist at ryanodine receptors (RyR) to modulate calcium-induced calcium release (CICR) from intracellular stores [2]. As a key mediator of calcium signaling, cADPR is an essential research tool for investigating a wide range of cellular processes, including fertilization, secretion, neuronal excitability, and immune cell function [3].

Why Cyclic ADP-Ribose (cADPR) Cannot Be Replaced by Generic Analogs: Evidence for Unique Pharmacological Profile


While numerous structural analogs of cyclic ADP-ribose (cADPR) have been synthesized, simple substitution is not possible due to profound differences in potency, stability, and receptor selectivity. The native compound, cADPR, serves as the benchmark for biological activity and is the only form that is endogenously produced [1]. The critical N1-glycosidic bond linking adenine to the northern ribose is essential for full agonist activity at ryanodine receptors (RyR) and is the primary site of enzymatic hydrolysis [2]. Consequently, analogs designed to enhance stability often come at the cost of reduced potency (e.g., cADPR[CH2] is ~15-fold less potent), while those with increased potency (e.g., 3-deaza-cADPR) exhibit a non-native, synthetic profile [3]. Furthermore, in-class molecules like NAADP target distinct receptors (TPC channels vs. RyR), demonstrating that even closely related messengers initiate separate signaling cascades [4]. Therefore, for experiments requiring the authentic, endogenous calcium-mobilizing activity, the procurement of native cADPR is essential to ensure physiologically relevant results.

Quantitative Differentiation of Cyclic ADP-Ribose (cADPR) Against Analogs and Comparators


Calcium Release Potency: cADPR vs. 3-Deaza-cADPR and Methylenebisphosphonate Analogs

Cyclic ADP-ribose (cADPR) is the benchmark agonist for calcium release, with a defined EC50 of approximately 70 nM in sea urchin egg homogenate assays. The analog 3-deaza-cADPR, where a nitrogen is substituted for carbon at the 3-position, is ~70-fold more potent, with an EC50 of 1 nM [1]. In contrast, the metabolically stable analog cADPR[CH2], containing a methylenebisphosphonate linkage, is significantly less potent, with an EC50 of 856 nM, a ~15-fold decrease in activity compared to native cADPR [2].

Calcium Signaling Second Messenger Ryanodine Receptor

Enzymatic and Thermal Stability: cADPR vs. 3-Deaza-cADPR

Native cADPR is susceptible to rapid hydrolysis by the ubiquitous enzyme CD38, which cleaves the N1-glycosidic bond, generating inactive ADP-ribose [1]. In stark contrast, the analog 3-deaza-cADPR is completely resistant to enzymatic degradation under identical conditions. When treated with CD38, no loss of 3-deaza-cADPR was observed, whereas cADPR was completely hydrolyzed [2]. Furthermore, 3-deaza-cADPR demonstrates remarkable thermal stability; only 15% degradation occurred after boiling for 2 hours, while cADPR is rapidly degraded under such conditions [3].

Metabolic Stability Enzymatic Hydrolysis CD38

Functional Selectivity: cADPR vs. NAADP in Calcium Signaling Pathways

Cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP) are the two primary calcium-mobilizing messengers derived from NAD and NADP, respectively. Despite their structural similarity and synthesis by the same family of enzymes, they target distinct intracellular receptors. cADPR is a potent agonist of ryanodine receptors (RyR) located on the sarco/endoplasmic reticulum, mediating calcium-induced calcium release (CICR) [1]. In contrast, NAADP acts on two-pore channels (TPC) on endolysosomal stores, releasing calcium from a separate pool [2]. This functional segregation means that cellular responses to cADPR and NAADP are not interchangeable; they activate different downstream effectors and calcium-dependent pathways [3].

Calcium Signaling Ryanodine Receptor Two-Pore Channel

Agonist vs. Antagonist Activity: cADPR vs. 8-NH2-cADPR and 7-Deaza-8-Br-cADPR

Native cADPR is a full agonist at the ryanodine receptor (RyR), eliciting calcium release at nanomolar concentrations [1]. In contrast, structural modifications at the 8-position of the adenine ring, such as in 8-amino-cADPR (8-NH2-cADPR) and 7-deaza-8-bromo-cADPR, convert the molecule into a competitive antagonist [2]. These antagonists bind to the same receptor site but fail to induce the conformational change necessary for channel opening, thereby blocking the action of endogenous cADPR [3]. This functional dichotomy is critical for experimental design; cADPR is used to stimulate RyR-mediated signaling, while its antagonists are employed to probe the role of endogenous cADPR in physiological processes.

Ryanodine Receptor cADPR Antagonist Pharmacology

Optimal Research Applications for Cyclic ADP-Ribose (cADPR) Based on Quantitative Evidence


Acute Studies of Endogenous Ryanodine Receptor (RyR) Signaling Kinetics

Given its rapid hydrolysis by CD38 and the physiological EC50 for calcium release (~70 nM), native cADPR is the ideal agonist for acute, time-resolved experiments studying the kinetics of RyR-mediated calcium-induced calcium release (CICR). Its susceptibility to degradation ensures that signaling is transient, mimicking the in vivo dynamics of the second messenger [1]. This is particularly relevant in excitable cells like neurons and cardiomyocytes, where precise temporal control of calcium flux is critical.

Comparative Pharmacology: Benchmarking Novel cADPR Analogs

Native cADPR serves as the essential benchmark for characterizing the activity of novel synthetic analogs. As demonstrated by direct comparisons with 3-deaza-cADPR (70-fold more potent) and cADPR[CH2] (15-fold less potent), the native compound provides a defined reference point for evaluating agonist potency and efficacy [2]. In drug discovery and chemical biology, the procurement of high-purity cADPR is mandatory for establishing structure-activity relationships (SAR) and validating the biological activity of new compounds.

Specific Activation of RyR-Mediated Calcium Release in Cellular Assays

For experiments where the objective is to selectively activate the ryanodine receptor (RyR) pathway, native cADPR is the appropriate tool. This is in contrast to NAADP, which activates the endolysosomal two-pore channel (TPC) pathway [3]. Using cADPR ensures that observed calcium signals originate specifically from the endoplasmic/sarcoplasmic reticulum via RyR, allowing researchers to dissect the contribution of this pathway in complex cellular processes such as secretion, contraction, and gene expression.

Investigation of cADPR Metabolism and CD38 Activity

The intrinsic lability of native cADPR makes it the only substrate suitable for studying the activity of CD38 and other ADP-ribosyl cyclases in vitro. The rapid and complete hydrolysis of cADPR by CD38 [4] provides a sensitive assay for measuring enzyme kinetics, screening for inhibitors, and understanding the regulation of cADPR levels in physiological and pathological states. Stable analogs like 3-deaza-cADPR, which are resistant to hydrolysis, cannot be used for this purpose.

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